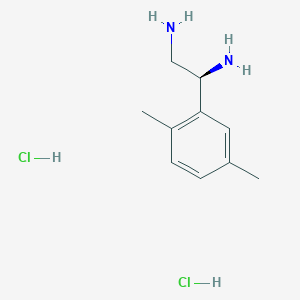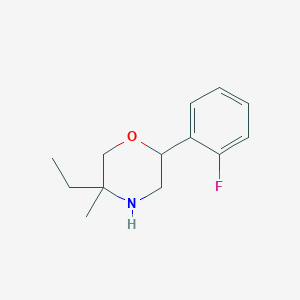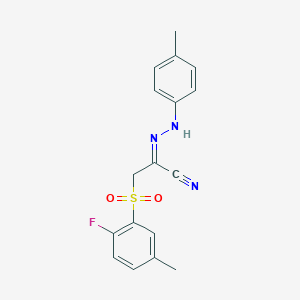![molecular formula C12H11F2N3O2 B13057886 6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H11F2N3O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition of substituted pyridines with ethyl propionate and N-aminopyridine sulfates, followed by a 1,3-dipolar cycloaddition reaction . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds also inhibit TRKs and have similar biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with antimetabolite properties.
Uniqueness
6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its specific fluorinated pyrrolidine moiety, which enhances its biological activity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H11F2N3O2 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
6-(3,3-difluoropyrrolidin-1-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2N3O2/c13-12(14)3-4-16(7-12)8-1-2-10-9(11(18)19)5-15-17(10)6-8/h1-2,5-6H,3-4,7H2,(H,18,19) |
Clave InChI |
VBTSJVGLSWNPIE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=CN3C(=C(C=N3)C(=O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)

![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)






![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
